Valganciclovir-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

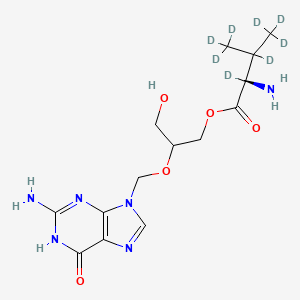

Valganciclovir-d8 is a deuterium-labeled analog of valganciclovir, a prodrug of ganciclovir used to treat cytomegalovirus (CMV) infections. The compound is synthesized by replacing eight hydrogen atoms with deuterium at specific molecular positions, resulting in a molecular formula of C₁₄H₁₄D₈N₆O₅ and a molecular weight of 362.42 g/mol . It exists as a racemic mixture of diastereomers (rac-Valganciclovir-d8), commonly utilized as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies due to its isotopic stability and structural similarity to the parent drug . Its CAS registry number is 1132088-63-1 when in hydrochloride form .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Valganciclovir-d8 undergoes various chemical reactions, including:

Hydrolysis: Conversion to ganciclovir by intestinal and hepatic esterases.

Oxidation and Reduction: Involvement in redox reactions during metabolic processes.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases.

Oxidation and Reduction: Involvement of cellular oxidases and reductases.

Major Products Formed

The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .

Scientific Research Applications

Valganciclovir-d8 is extensively used in scientific research for:

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of valganciclovir.

Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.

Drug Interaction Studies: Evaluating potential interactions with other medications.

Biological Research: Studying the effects of deuterium substitution on biological activity and stability.

Mechanism of Action

Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .

Comparison with Similar Compounds

Valganciclovir-d8 belongs to a class of deuterated antiviral analogs. Below is a systematic comparison with structurally and functionally related compounds:

Valganciclovir-d5 Hydrochloride

- Molecular Formula : C₁₄H₁₈D₅ClN₆O₅

- Molecular Weight : 395.85 g/mol

- Key Differences : Contains five deuterium atoms instead of eight, leading to a higher molecular weight due to the hydrochloride salt. It is used in metabolic studies but offers less isotopic resolution than this compound in analytical assays .

Valganciclovir-d5 TFA (Trifluoroacetate)

- Molecular Formula : C₁₆H₁₃D₅F₃N₆O₆

- CAS : 1402924-31-5

- Key Differences : The trifluoroacetate salt enhances solubility in organic solvents, making it preferable for HPLC purification. The deuterium count (5 vs. 8) limits its utility in tracer studies requiring high isotopic enrichment .

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5

- Molecular Formula : C₂₄H₂₅D₅N₆O₈

- Molecular Weight : 535.56 g/mol

- Key Differences : This derivative includes a benzyloxycarbonyl protective group and an acetylated hydroxyl moiety, which blocks metabolic degradation at specific sites. Its deuterated form aids in tracking metabolic pathways distinct from this compound .

L-Valacyclovir-d8 Hydrochloride

- Molecular Formula : C₁₃H₁₂D₈N₆O₄·HCl

- Molecular Weight : ~398.85 g/mol

- Key Differences : A deuterated analog of valacyclovir (a prodrug of acyclovir), this compound shares structural similarities with this compound but targets herpes simplex virus (HSV) rather than CMV. The deuterium substitution pattern differs, affecting its pharmacokinetic profiling .

Table 1: Comparative Overview of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Enrichment | Primary Application |

|---|---|---|---|---|

| This compound | C₁₄H₁₄D₈N₆O₅ | 362.42 | 8 deuterium atoms | Internal standard for CMV drug analytics |

| Valganciclovir-d5 HCl | C₁₄H₁₈D₅ClN₆O₅ | 395.85 | 5 deuterium atoms | Metabolic stability studies |

| Valganciclovir-d5 TFA | C₁₆H₁₃D₅F₃N₆O₆ | 452.35 | 5 deuterium atoms | Solubility-enhanced analytical workflows |

| O-Acetyl N-Bz Val-d5 | C₂₄H₂₅D₅N₆O₈ | 535.56 | 5 deuterium atoms | Pathway-specific metabolite tracking |

| L-Valacyclovir-d8 HCl | C₁₃H₁₂D₈N₆O₄·HCl | 398.85 | 8 deuterium atoms | HSV drug development and bioanalysis |

Notes on Limitations and Contradictions

- Synthetic Challenges : Racemic mixtures (e.g., rac-Valganciclovir-d8) complicate enantiomer-specific analyses, requiring chiral separation techniques .

Biological Activity

Valganciclovir-d8 is a stable isotope-labeled derivative of valganciclovir, primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This compound serves as a valuable tool in pharmacokinetic studies due to its unique properties, allowing researchers to trace metabolic pathways without altering biological processes.

This compound is the L-valyl ester of ganciclovir, a synthetic analog of 2′-deoxy-guanosine. The incorporation of deuterium (heavy hydrogen) at specific positions enhances its utility in research while maintaining the biological activity characteristic of its parent compound. The mechanism of action involves selective inhibition of viral DNA polymerases, leading to chain termination during DNA synthesis in infected cells. This selectivity is attributed to the preferential incorporation of ganciclovir triphosphate into viral DNA over cellular DNA due to higher concentrations of viral kinases in infected cells .

Pharmacokinetics and Metabolism

This compound is rapidly converted to ganciclovir after oral administration. It exhibits good gastrointestinal absorption with an absolute bioavailability of approximately 60% when taken with food. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.703 ± 0.134 L/kg |

| Protein Binding | 1% - 2% |

| Half-life | Approximately 4.08 hours |

| Major Route of Elimination | Renal excretion as ganciclovir |

The metabolism occurs mainly in the liver and intestinal wall, where valganciclovir is hydrolyzed to ganciclovir, which is then phosphorylated by viral protein kinases in CMV-infected cells .

Clinical Applications and Case Studies

1. Treatment of Cytomegalovirus Infections:

this compound retains antiviral activity similar to valganciclovir and has been effectively used in clinical settings for treating CMV retinitis in AIDS patients. A notable case study involved a patient undergoing lung transplantation who received valganciclovir prophylaxis. Therapeutic drug monitoring (TDM) was employed to adjust dosages based on trough levels, successfully preventing CMV reactivation with minimal adverse effects .

2. Primary Effusion Lymphoma:

In a case involving primary effusion lymphoma (PEL), valganciclovir was administered to an HHV8 positive patient, initially reducing viral load but ultimately failing to achieve durable remission. This highlights the need for further research into the efficacy of this compound in treating HHV8-associated diseases .

Research Findings on Biological Activity

This compound's unique isotopic labeling allows for enhanced tracking and quantification in metabolic studies. Research indicates that:

- Antiviral Efficacy: this compound demonstrates similar antiviral efficacy as its parent compound, effectively inhibiting CMV replication through competitive inhibition of viral DNA polymerases.

- Metabolic Pathway Analysis: The use of stable isotopes aids in tracing metabolic pathways more accurately, providing insights into drug interactions and pharmacodynamics when combined with other antiviral agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and structural similarities between this compound and other antiviral agents:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ganciclovir | Lacks valyl ester | Directly active; lower bioavailability than valganciclovir |

| Acyclovir | Different base | Primarily used for herpes simplex virus; lacks valine structure |

| Cidofovir | Different mechanism | Nucleotide analog; does not require phosphorylation by viral kinases |

| Foscarnet | Different mode | Pyrophosphate analog; inhibits viral DNA polymerase directly without incorporation into DNA |

Properties

Molecular Formula |

C14H22N6O5 |

|---|---|

Molecular Weight |

362.41 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D |

InChI Key |

WPVFJKSGQUFQAP-QBZXRSFMSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.